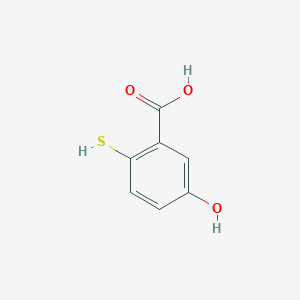
3-(2-Adamantylidene)-4-ethoxy-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Adamantylidene)-4-ethoxy-4-oxobutanoate is an organic compound with the molecular formula C16H22O4 It contains a unique adamantylidene group, which is a derivative of adamantane, a highly stable and rigid hydrocarbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-(2-Adamantylidene)-4-ethoxy-4-oxobutanoate can be synthesized through a multi-step process involving the reaction of adamantane derivatives with succinic acid derivatives. One common method involves the esterification of 2-adamantylidene-succinic acid with ethanol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and high throughput. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Adamantylidene)-4-ethoxy-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The adamantylidene group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
3-(2-Adamantylidene)-4-ethoxy-4-oxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its stability and biocompatibility.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its rigidity and stability.
Mécanisme D'action
The mechanism of action of 3-(2-Adamantylidene)-4-ethoxy-4-oxobutanoate involves its interaction with specific molecular targets. The adamantylidene group provides a rigid framework that can interact with enzymes and receptors, potentially modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets are still under investigation, but the compound’s unique structure suggests it may have diverse biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Adamantylidenesuccinic acid: A precursor in the synthesis of 3-(2-Adamantylidene)-4-ethoxy-4-oxobutanoate.
Adamantane derivatives: Compounds with similar rigid structures and stability.
Ethyl succinate: A simpler ester with similar functional groups but lacking the adamantylidene moiety.
Uniqueness
This compound stands out due to its combination of the adamantylidene group and the succinate ester. This unique structure imparts both rigidity and reactivity, making it a versatile compound for various applications. Its stability and potential for functionalization further enhance its appeal in scientific research and industrial applications.
Propriétés
Numéro CAS |
70468-44-9 |
|---|---|
Formule moléculaire |
C16H21O4- |
Poids moléculaire |
277.33 g/mol |
Nom IUPAC |
3-(2-adamantylidene)-4-ethoxy-4-oxobutanoate |
InChI |
InChI=1S/C16H22O4/c1-2-20-16(19)13(8-14(17)18)15-11-4-9-3-10(6-11)7-12(15)5-9/h9-12H,2-8H2,1H3,(H,17,18)/p-1 |
Clé InChI |
MHKVXLDHSXKUJZ-UHFFFAOYSA-M |
SMILES |
CCOC(=O)C(=C1C2CC3CC(C2)CC1C3)CC(=O)[O-] |
SMILES canonique |
CCOC(=O)C(=C1C2CC3CC(C2)CC1C3)CC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B1629042.png)

![12-oxapentacyclo[11.8.0.02,11.03,8.015,20]henicosa-1(21),2(11),3,5,7,9,13,15,17,19-decaene](/img/structure/B1629046.png)






![Ethyl 3-[2,4-bis(1-methylethyl)phenyl]acrylate](/img/structure/B1629057.png)
![Methyl 7-amino-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate](/img/structure/B1629059.png)



